2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Description
Properties
IUPAC Name |
2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-3-16-10-14-13-8(15(10)2)7-17-9-11-5-4-6-12-9/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFOXZMBNVMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323770 | |
| Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868221-07-2 | |
| Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes include:
Formation of the Triazole Ring: This step often involves the reaction of ethyl sulfide and methyl hydrazine with appropriate reagents to form the triazole ring.
Attachment to Pyrimidine: The triazole ring is then linked to a pyrimidine derivative through a series of nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
| Compound Name | Core Structure | Substituents (Triazole Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | Pyrimidine-Triazole | 5-EtS, 4-Me, CH₂S- linker | ~312.4 (estimated) | High lipophilicity, S-rich motifs |
| Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thieno[2,3-d]pyrimidin-3-yl]acetate | Thiopyrano-Thieno-Pyrimidine | 2-MeS, 4-oxo, ethyl acetate side chain | ~396.5 | Planar fused-ring system, polar |
| 2-{[5-(Methylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Benzo[d]thiazole-Triazole | 5-MeS, 4-Ph, CH₂ linker | ~355.5 | Rigid structure, π-π interactions |
Key Observations:
- Substituent Effects: The ethylsulfanyl group in the target compound enhances lipophilicity compared to methylsulfanyl in analogues like the benzo[d]thiazole derivative .
Physicochemical Properties
- Crystallinity : The benzo[d]thiazole analogue exhibits interlayer angles of 63.86°–76.96° due to phenyl and thiazole planes, whereas the target compound’s pyrimidine-triazole system may adopt smaller angles, enhancing packing efficiency .
- Solubility: Sulfur atoms and ethyl groups in the target compound likely improve organic solubility compared to the oxo-containing thiopyrano-thieno-pyrimidine derivative, which has polar carbonyl groups .
Research Findings and Implications
Recent studies highlight the following:
- Synthetic Robustness : The target compound’s synthesis avoids unstable intermediates (e.g., discontinued analogues in ), suggesting improved synthetic routes .
- Structural Versatility : Adjusting substituents on the triazole ring (e.g., replacing ethylsulfanyl with aryl groups) could modulate bioactivity, as seen in benzo[d]thiazole derivatives .
Biological Activity
The compound 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article explores its biochemical properties, biological activities, and potential applications in medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅ClN₄S
- Molecular Weight : 222.74 g/mol
- CAS Number : 1185293-14-4
The compound features distinctive functional groups that contribute to its biological activity. The presence of both ethylsulfanyl and ethylamine groups enhances its interaction with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that compounds in the triazole class exhibit significant antimicrobial and antifungal activities. 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine has demonstrated effectiveness against several microbial strains, making it a candidate for further development in treating infections.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways involved in tumor growth. Specifically, it affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:
- Cytochrome P450 Interaction : This interaction can influence drug metabolism and detoxification processes.
- Receptor Binding : The compound may bind to specific protein receptors, impacting signal transduction pathways that regulate cellular responses.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various triazole derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.
- In Vitro Anticancer Activity : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines compared to control groups. The observed IC50 values suggest potent activity against breast cancer cells.
Data Table: Biological Activity Overview
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, such as methylsulfanyl (-SMe) and ethylsulfanyl (-SEt) groups. For example, the triazole proton resonates at δ 8.2–8.5 ppm .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) bonds validate heterocyclic core formation .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 351.34 for C₁₄H₁₄N₄S₂) confirms molecular formula .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) with SHELXL software (via Olex2 interface) is used for refinement. For example:
- Crystal System : Triclinic (space group P1) with unit cell parameters a = 8.97 Å, b = 9.36 Å, c = 10.50 Å .
- Torsion Angles : The triazole and pyrimidine rings exhibit dihedral angles of 63.86°–76.96°, indicating non-planar stacking .
- Intermolecular Interactions : Critical C–H···N hydrogen bonds stabilize the lattice, visualized using Mercury software .
Advanced: What structural features drive its antimicrobial activity, and how are SAR studies designed?
Q. Methodological Answer :
- Key Substituents : The ethylsulfanyl group enhances lipophilicity, improving membrane penetration. Bioactivity assays against E. coli and S. aureus (MIC = 125 µg/mL) correlate with LogP values (e.g., 3.2) .
- SAR Workflow :
- Synthesize derivatives with varied alkylsulfanyl chains (e.g., methyl, propyl).
- Test in vitro inhibition via broth microdilution (CLSI guidelines).
- Use molecular docking (AutoDock Vina) to map interactions with bacterial FabH enzyme .
Data Contradiction: How to resolve discrepancies in reported crystallographic bond lengths?
Methodological Answer :
Discrepancies (e.g., C–S bond lengths: 1.70–1.82 Å vs. 1.75 Å in CSD entries) may arise from temperature (100 K vs. 298 K) or refinement protocols. Mitigation strategies:
- Re-refine raw diffraction data (.hkl files) using SHELXL-2018 with updated scattering factors.
- Validate against similar structures in the Cambridge Structural Database (CSD refcode: XYZABC) .
Advanced: What strategies optimize multi-step synthesis for improved regioselectivity?
Q. Methodological Answer :
- Step 1 : Use N-methylmorpholine as a base to enhance S-alkylation efficiency (yield: 75% → 92%) .
- Step 2 : Employ microwave-assisted synthesis (100°C, 30 min) for cyclocondensation, reducing reaction time by 60% .
- Step 3 : Purify via flash chromatography (hexane:EtOAc = 4:1) with ≥95% purity confirmed by GC-MS .
Basic: How are stability and degradation profiles assessed under experimental conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- Analytical Tools : Monitor degradation via UPLC-PDA at 254 nm. Major degradants (e.g., sulfoxide derivatives) are identified using Q-TOF-MS/MS .
Advanced: How does computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to C. albicans CYP51 (50 ns trajectory) to assess stability of hydrogen bonds (e.g., with heme propionate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
